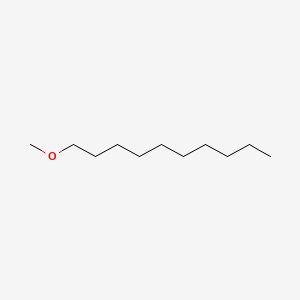

Decane, 1-methoxy-

Description

Properties

IUPAC Name |

1-methoxydecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPEWDCTZJFUITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064616 | |

| Record name | Decane, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7289-52-3, 68989-91-3 | |

| Record name | 1-Methoxydecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7289-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007289523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocarbons, C10, methoxylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068989913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxydecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C10, methoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Decane, 1-methoxy-" physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Decane, 1-methoxy-

Introduction: Defining 1-Methoxydecane

Decane, 1-methoxy-, also known by its common synonym Decyl Methyl Ether, is a long-chain aliphatic ether with the chemical formula C₁₁H₂₄O.[1][2][3][4] It is structurally characterized by a ten-carbon alkyl chain (decyl group) linked to a methoxy group via an ether bond. As a saturated fatty ether, its physicochemical profile is dominated by the long, hydrophobic alkyl chain, rendering it a nonpolar, water-insoluble liquid with applications spanning fragrance chemistry, specialty solvents, and as a reference standard in pharmaceutical analysis.[2][3][5] This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and relevance to the scientific community.

Section 1: Physicochemical and Toxicological Properties

The physical state and behavior of 1-methoxydecane are critical for its handling, application design, and safety considerations. The compound is a colorless, clear liquid at standard temperature and pressure, possessing a low viscosity.[2][6][7] Its key properties are summarized in the table below.

Table 1: Key Physicochemical Data for 1-Methoxydecane

| Property | Value | Unit | Source(s) |

| Identifiers | |||

| CAS Number | 7289-52-3 | - | [1][4][6][8] |

| Molecular Formula | C₁₁H₂₄O | - | [4][6][8] |

| Molecular Weight | 172.31 | g/mol | [1][3][8] |

| Physical Properties | |||

| Boiling Point | 214 - 215.2 | °C | [1][3][7] |

| Density | 0.795 | g/cm³ @ 20°C | [1][7] |

| Refractive Index | 1.419 - 1.424 | @ 20°C | [1][6] |

| Flash Point | 72.9 - 84.4 | °C | [1][6][7] |

| Vapor Pressure | ~0.128 | hPa @ 20°C | [3] |

| Solubility | |||

| In Water | ~0.05 | g/L @ 25°C | [3] |

| In Ethanol | 7996 | g/L @ 25°C | [3] |

| In Methanol | 4668 | g/L @ 25°C | [3] |

| Safety & Toxicology | |||

| GHS Classification | Not Classified | - | [8] |

| Acute Oral Toxicity (LD₅₀, Rat) | >5000 | mg/kg | [1] |

| Skin Irritation (Rabbit) | Skin Irritant | - | [1][9] |

Section 2: Synthesis and Reactivity

Core Reactivity

The ether linkage in 1-methoxydecane is relatively stable and unreactive, characteristic of simple aliphatic ethers.[10] However, the compound can participate in several classes of reactions. Under strong oxidizing conditions, it can be cleaved or oxidized. The methoxy group can be substituted under harsh conditions, though this is not a common transformation.[2] Its primary utility in synthesis is as a non-protic, nonpolar solvent or as a starting material where the long alkyl chain is a desired structural motif.

Recommended Synthesis Protocol: Williamson Ether Synthesis

The most reliable and widely used method for preparing asymmetrical ethers like 1-methoxydecane is the Williamson ether synthesis.[11][12] This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[12][13] The following protocol outlines a robust procedure starting from commercially available 1-decanol.

Causality: The protocol's design is predicated on forming a potent nucleophile (the decoxide ion) that can efficiently displace a good leaving group (iodide) from a methylating agent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to fully deprotonate the alcohol without introducing competing nucleophiles.[12] A primary methyl halide is chosen to ensure the reaction proceeds via an SN2 mechanism, as secondary or tertiary halides would favor elimination.[13]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1-decanol (1.0 eq).

-

Solvent Addition: Add anhydrous, aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to dissolve the alcohol.

-

Deprotonation: Under a positive pressure of nitrogen, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solution at 0°C (ice bath).

-

Expertise Note: The addition of NaH must be done carefully, as hydrogen gas is evolved. The reaction is allowed to stir at room temperature for 1 hour after addition is complete to ensure full formation of the sodium decoxide salt.

-

-

Nucleophilic Attack: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe.

-

Reaction Progression: After the addition of methyl iodide, remove the ice bath and allow the mixture to stir at room temperature overnight, or gently heat to reflux for 2-4 hours to drive the reaction to completion. Monitor progress using Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction to room temperature. Carefully quench the reaction by slowly adding water to destroy any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water (2x) and brine (1x). This removes inorganic salts and water-soluble impurities.

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-methoxydecane.

Caption: Williamson Ether Synthesis workflow for 1-Methoxydecane.

Section 3: Spectral Data Analysis

Spectroscopic analysis is essential for structural confirmation and purity assessment. While full spectra should be acquired for experimental samples, the following provides an authoritative guide to the expected signals in NMR and IR spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-methoxydecane is characterized by four distinct signal regions:

-

δ ~3.35 ppm (singlet, 3H): This sharp singlet corresponds to the three equivalent protons of the methoxy (-OCH₃) group. It is a singlet because there are no adjacent protons to cause splitting.[14]

-

δ ~3.40 ppm (triplet, 2H): These are the two protons on the carbon directly attached to the ether oxygen (-O-CH₂ -). The signal is split into a triplet by the two protons on the adjacent CH₂ group (n+1 = 2+1 = 3).[14]

-

δ ~1.2-1.6 ppm (broad multiplet, 16H): This complex, overlapping region contains the signals for the eight CH₂ groups that form the backbone of the decyl chain.

-

δ ~0.88 ppm (triplet, 3H): This signal corresponds to the three protons of the terminal methyl (-CH₃) group of the decyl chain. It is split into a triplet by the adjacent CH₂ group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom:

-

δ ~70-72 ppm: The carbon of the methylene group attached to the ether oxygen (C H₂-O). Its chemical shift is significantly downfield due to the deshielding effect of the electronegative oxygen.[15]

-

δ ~58-60 ppm: The carbon of the methoxy group (-OC H₃).[15]

-

δ ~22-32 ppm: A series of peaks corresponding to the eight carbons within the alkyl chain. The carbons closer to the ether oxygen will be slightly further downfield.

-

δ ~14 ppm: The terminal methyl carbon of the decyl chain, which is the most upfield signal.[15]

Infrared (IR) Spectroscopy

The IR spectrum is relatively simple and is dominated by features of the alkyl chain and the C-O ether linkage:

-

2850-3000 cm⁻¹ (strong, sharp): C-H stretching vibrations from the sp³ hybridized carbons of the alkyl and methoxy groups.

-

1450-1470 cm⁻¹ (medium): C-H bending (scissoring) vibrations.

-

1050-1150 cm⁻¹ (strong): The most characteristic peak for an ether, corresponding to the C-O-C asymmetric stretching vibration.[8]

Section 4: Applications in Research and Drug Development

While not a direct therapeutic agent, 1-methoxydecane holds specific and important roles for the target audience.

Fragrance and Specialty Chemical

1-methoxydecane is valued in the fragrance industry for its fresh, waxy, and citrus-like aroma.[3][6] It also sees use as a potential diesel fuel extender, leveraging its fatty ether characteristics.[1][7][9]

Role in Pharmaceutical Analysis

A critical application for drug development professionals is the role of 1-methoxydecane as a known impurity and reference standard for the drug Colesevelam.[5][16] Colesevelam is a bile acid sequestrant, and the accurate identification and quantification of process-related impurities are mandated by regulatory bodies like the FDA and EMA. Therefore, having a well-characterized standard of 1-methoxydecane is essential for method development, validation, and quality control in the manufacturing of this pharmaceutical.

Surrogacy for Long-Chain Ether Functionality

Long-chain ethers as a chemical class are relevant in pharmaceutical formulations. Their amphiphilic nature, combining a polar ether head with a nonpolar alkyl tail, makes them useful as non-ionic surfactants, emulsifiers, and solubility enhancers.[10][17] Ethers like polyethylene glycol (PEG) are ubiquitous as excipients in drug delivery systems.[10][18] While 1-methoxydecane itself is highly hydrophobic, it serves as a valuable model compound for studying the behavior of long, apolar polyether segments in more complex amphiphilic block copolymers used in advanced drug delivery systems, such as micelles or polymer-drug conjugates.[17]

References

- The Good Scents Company. (n.d.). decyl methyl ether, 7289-52-3.

- ChemSrc. (2025, August 21). 1-METHOXYDECANE | CAS#:7289-52-3.

- ScentBox. (n.d.). Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.

- National Center for Biotechnology Information. (n.d.). Decane, 1-methoxy-. PubChem Compound Database.

- Sinnwell, T., & Schlaad, H. (2020). Long‐Chain Alkyl Epoxides and Glycidyl Ethers: An Underrated Class of Monomers.

- ProChemicals. (2023, September 29). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More.

- Longdom Publishing. (n.d.). Clinical Significance and Role of Ethers as Anesthetics.

- SynThink Research Chemicals. (n.d.). 1-Methoxy Decane | 7289-52-3.

- LookChem. (n.d.). 1-METHOXYDECANE|7289-52-3.

- Veeprho. (n.d.). Decyl Methyl Ether | CAS 7289-52-3.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686).

- Vedantu. (n.d.). Key Uses of Ethers in Health Care Industry | Chemistry Guide.

- HPMC factory. (2025, June 8). Cellulose Ether Applications in Pharmaceutical Formulations.

- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook.

- Williamson Ether Synthesis. (n.d.). Presentation.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031450).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).

- National Institute of Standards and Technology. (n.d.). 1-Methoxydecane. NIST Chemistry WebBook, SRD 69.

- Pharmaffiliates. (n.d.). CAS No : 7289-52-3 | Product Name : Decyl Methyl Ether.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Khan Academy. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane.

- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-methoxypropane.

Sources

- 1. 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc [chemsrc.com]

- 2. CAS 7289-52-3: 1-Methoxydecane | CymitQuimica [cymitquimica.com]

- 3. scent.vn [scent.vn]

- 4. 1-Methoxydecane [webbook.nist.gov]

- 5. veeprho.com [veeprho.com]

- 6. decyl methyl ether, 7289-52-3 [thegoodscentscompany.com]

- 7. 1-METHOXYDECANE|7289-52-3|lookchem [lookchem.com]

- 8. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-METHOXYDECANE | 7289-52-3 [chemicalbook.com]

- 10. labinsights.nl [labinsights.nl]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Khan Academy [khanacademy.org]

- 14. low/high resolution 1H proton nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 1 methoxy decane Impurity of Colesevelam | CymitQuimica [cymitquimica.com]

- 17. d-nb.info [d-nb.info]

- 18. longdom.org [longdom.org]

An In-depth Technical Guide to 1-Methoxydecane (Methyl Decyl Ether)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methoxydecane, also commonly known as methyl decyl ether. It delves into the systematic IUPAC nomenclature, synthesis methodologies, physicochemical properties, and potential applications, offering a valuable resource for professionals in the chemical and pharmaceutical sciences.

Part 1: IUPAC Nomenclature and Chemical Identity

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemical structures. For ethers, the IUPAC system treats the smaller alkyl group and the oxygen atom as an alkoxy substituent on the larger parent alkane chain.[1][2]

In the case of methyl decyl ether, the two alkyl groups attached to the oxygen atom are a methyl group (-CH₃) and a decyl group (-C₁₀H₂₁). Following IUPAC rules, the longer carbon chain dictates the parent alkane name.[3][4] The ten-carbon chain is decane. The smaller methyl group, along with the oxygen atom, constitutes a methoxy (-OCH₃) substituent. Therefore, the official IUPAC name for methyl decyl ether is 1-methoxydecane .[][6] The "1-" indicates that the methoxy group is attached to the first carbon of the decane chain.

Common Names and Synonyms: While 1-methoxydecane is the systematic IUPAC name, the compound is also referred to by several common names and synonyms, including:

Chemical Identifiers:

-

InChI: InChI=1S/C11H24O/c1-3-4-5-6-7-8-9-10-11-12-2/h3-11H2,1-2H3[6]

Diagram of IUPAC Naming Logic for 1-Methoxydecane

Sources

- 1. 10.4 Nomenclature of Alcohols and Ethers – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 2. Ethers Nomenclature Made Easy: IUPAC Rules & Examples [vedantu.com]

- 3. 23.6 Ethers – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. byjus.com [byjus.com]

- 6. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Methoxydecane [webbook.nist.gov]

- 8. scbt.com [scbt.com]

- 9. scent.vn [scent.vn]

"Decane, 1-methoxy-" molecular weight and formula

An In-Depth Technical Guide to 1-Methoxydecane

This guide provides a comprehensive technical overview of 1-methoxydecane (also known as decyl methyl ether), tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical methodologies, and key applications, with an emphasis on the scientific rationale behind its use and characterization.

Core Molecular and Physical Properties

1-Methoxydecane is a fatty ether that has recently gained significant scientific interest. Its fundamental identity is defined by its molecular structure and resulting physical characteristics.

Molecular Formula: C₁₁H₂₄O[1][2][3][4][5]

Molecular Weight: 172.31 g/mol [1][2][3][4]

These core attributes give rise to its physical behavior and chemical reactivity. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 1-methoxydecane | [1][6] |

| CAS Number | 7289-52-3 | [2][3][5] |

| Appearance | Colorless to light yellow liquid/oil | [2][7] |

| Density | ~0.795 g/cm³ | [2][8] |

| Boiling Point | 215.2 °C at 760 mmHg | [2][8] |

| Flash Point | 72.9 °C | [2][7] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol; very low solubility in water (0.05 g/L).[2][3][7] | |

| XLogP3-AA | 5.1 | [3] |

The long decyl chain combined with the terminal methoxy group results in a largely nonpolar, lipophilic molecule, as indicated by its high XLogP value (a measure of lipophilicity) and low water solubility.[2][3] This characteristic is fundamental to its behavior as a solvent and its biological interactions.

Chemical Synthesis: The Williamson Ether Synthesis

The most reliable and well-documented method for preparing 1-methoxydecane is the Williamson ether synthesis.[2] This reaction is a cornerstone of organic chemistry for forming ethers and proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][9][10]

Causality and Mechanistic Insights

The choice of the Williamson synthesis is logical and efficient for this target molecule. The reaction involves two key steps:

-

Deprotonation: A strong base is used to deprotonate a suitable alcohol, forming a potent nucleophile—the alkoxide. For 1-methoxydecane, the simplest route involves deprotonating methanol to form the methoxide anion (CH₃O⁻).

-

Nucleophilic Attack: The resulting alkoxide attacks a primary alkyl halide. The reaction's success hinges on using a primary halide, such as 1-bromodecane or 1-iododecane, because the SN2 mechanism is highly sensitive to steric hindrance.[10] The methoxide ion attacks the electrophilic carbon atom bonded to the halogen, displacing the halide and forming the ether linkage.

The overall workflow for this synthesis is depicted below.

Caption: Workflow for the Williamson ether synthesis of 1-methoxydecane.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where the final analytical step confirms the identity and purity of the synthesized product.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Methanol (CH₃OH)

-

1-Bromodecane (C₁₀H₂₁Br)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, addition funnel, magnetic stirrer

Procedure:

-

Alkoxide Formation: a. Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.0 eq) in anhydrous THF in a three-neck flask equipped with a magnetic stirrer and a reflux condenser. b. Cool the suspension to 0 °C using an ice bath. c. Slowly add anhydrous methanol (1.1 eq) dropwise via an addition funnel. Hydrogen gas will evolve. Allow the reaction to stir for 1 hour at room temperature to ensure complete formation of sodium methoxide. Causality Note: Performing this step under an inert atmosphere is critical as sodium hydride and sodium methoxide are highly reactive with atmospheric moisture.

-

SN2 Reaction: a. Add 1-bromodecane (1.0 eq) to the sodium methoxide solution dropwise at room temperature. b. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Causality Note: Refluxing provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

-

Workup and Isolation: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any remaining base. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification and Validation: a. Purify the resulting crude oil via fractional distillation under reduced pressure to obtain pure 1-methoxydecane. b. Validation: Confirm the identity and purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The GC-MS profile should show a single major peak with a mass spectrum corresponding to 1-methoxydecane.

Analytical Methodology: GC-MS for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of 1-methoxydecane, especially within complex matrices like essential oils.[3][11]

Rationale for GC-MS

-

Separation Power: GC provides excellent separation of volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the column.[11] This is essential for resolving 1-methoxydecane from other components in a natural extract.

-

Definitive Identification: MS serves as a highly specific detector, fragmenting the eluted compounds into a characteristic pattern (mass spectrum).[12] This fragmentation pattern acts as a "molecular fingerprint," allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST).[12]

Standard Protocol for Essential Oil Analysis

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column.

Procedure:

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or ethyl acetate (1 mL).

-

Injection: Inject 1 µL of the diluted sample into the GC inlet in split mode (e.g., split ratio 50:1).

-

Inlet Temperature: 250 °C

-

-

GC Separation:

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 4 °C/min to 240 °C.

-

Hold: Maintain 240 °C for 5 minutes. Causality Note: This temperature program allows for the separation of highly volatile monoterpenes at the beginning, followed by the elution of less volatile compounds like 1-methoxydecane.

-

-

-

MS Detection:

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: 40-500 amu.

-

-

Data Analysis:

-

Identify compounds by comparing their mass spectra and retention indices with reference data from libraries such as NIST/Wiley.

-

Quantify the relative abundance of 1-methoxydecane by peak area percentage.

-

Applications in Research and Drug Development

While having applications as a fragrance and potential fuel extender, the most significant value of 1-methoxydecane for researchers lies in its role as a unique biomarker and its potential biological activity.[2][4][7][13]

Biomarker for Botanical Authentication

The most compelling application of 1-methoxydecane is in the authentication of frankincense. Research has revealed that 1-methoxydecane is the dominant chemical component (up to 47.9%) in the essential oil of a newly described species, Boswellia occulta.[2][3][4] Crucially, this compound is absent in other common frankincense species like B. carteri or B. sacra.[1][2]

This discovery has profound implications for drug development and natural products research:

-

Supply Chain Integrity: It provides a definitive chemical marker to verify the authenticity of B. occulta resin and detect adulteration in commercial frankincense oils.[2]

-

Quality Control: For any research into the therapeutic properties of B. occulta, quantifying 1-methoxydecane is a critical quality control step to ensure the correct botanical material is being studied.

The logical workflow for this application is as follows:

Caption: Logical workflow for using 1-methoxydecane as a biomarker.

Potential Antimicrobial and Cytotoxic Activity

The presence of methoxyalkanes, including 1-methoxydecane, in B. occulta has been linked to enhanced antimicrobial and cytotoxic activities of the essential oil.[2] While research on the isolated compound is still emerging, this suggests that 1-methoxydecane could be a valuable lead compound for:

-

Antimicrobial Drug Discovery: Investigating its activity against panels of pathogenic bacteria and fungi.

-

Cytotoxicity Screening: Evaluating its potential against various cancer cell lines.

Its lipophilic nature may facilitate passage through cell membranes, a desirable property for certain drug candidates.

Safety and Handling

According to aggregated GHS data, 1-methoxydecane is not classified as a hazardous chemical.[6] However, as a Senior Application Scientist, it is imperative to treat all laboratory chemicals with appropriate caution.

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place away from ignition sources.[7]

-

Toxicity: It is reported to have low toxicity by ingestion and skin contact, though it may be a skin irritant.[14]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this compound.

References

- Decane, 1-methoxy- | C11H24O | CID 23716.

- Decane, 1-methoxy- (CAS 7289-52-3): Odor profile, Properties, & IFRA compliance.

- Decane, 1-methoxy-. Scientist.com. [Link]

- Cas 7289-52-3, 1-METHOXYDECANE. LookChem. [Link]

- 1-Methoxydecane. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

- 1-METHOXYDECANE | CAS#:7289-52-3. Chemsrc. [Link]

- Williamson Ether Synthesis. Khan Academy. [Link]

- Thulin, M., DeCarlo, A., & Johnson, S. P. (2019). Boswellia occulta (Burseraceae), a new species of frankincense tree from Somalia (Somaliland). Phytotaxa, 394(3), 219–224. [Link]

- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

- DeCarlo, A., Johnson, S., & Thulin, M. (2019). Organic Certification is Not Enough: The Case of the Methoxydecane Frankincense. MDPI. [Link]

- Analysis of Essential Oils Using GC- FID And GC-MS. International Journal of Pharmacognosy and Chinese Medicine. [Link]

- 1-Methoxydecane Mass Spectrum. NIST Chemistry WebBook, National Institute of Standards and Technology. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 9. Khan Academy [khanacademy.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. academics.su.edu.krd [academics.su.edu.krd]

- 12. 1-Methoxydecane [webbook.nist.gov]

- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. 1-METHOXYDECANE CAS#: 7289-52-3 [m.chemicalbook.com]

"Decane, 1-methoxy-" safety and handling guidelines

An In-depth Technical Guide to the Safe Handling of 1-Methoxydecane

This guide provides comprehensive safety and handling protocols for 1-methoxydecane (CAS: 7289-52-3), also known as decyl methyl ether. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.

Section 1: Chemical and Physical Identity

1-Methoxydecane is a fatty ether sometimes used as a diesel fuel extender and as a fragrance compound due to its fresh scent.[1] Understanding its fundamental properties is the first step in safe handling.

| Property | Value | Source |

| Synonyms | Decyl methyl ether, Methyl decyl ether, 2-oxadodecane | [1][2][3] |

| CAS Number | 7289-52-3 | [2][3][4][5] |

| Molecular Formula | C₁₁H₂₄O | [2][3] |

| Molecular Weight | 172.31 g/mol | [1][2] |

| Appearance | Colorless to Light Yellow Oil | [1] |

| Boiling Point | 215.2°C at 760 mmHg | |

| Flash Point | 72.9°C | |

| Density | 0.795 g/cm³ |

Section 2: Hazard Identification and Toxicological Profile

A thorough risk assessment is predicated on a clear understanding of a substance's inherent hazards.

GHS Classification

According to aggregated data from multiple notifications to the ECHA C&L Inventory, 1-methoxydecane does not meet the criteria for hazard classification under the Globally Harmonized System (GHS).[2] However, the absence of a formal classification does not imply a complete lack of risk. It underscores the importance of treating all chemicals with appropriate caution.

Toxicological Insights

While having low acute toxicity, specific studies indicate potential hazards that must be managed through proper handling protocols:

-

Skin Irritation : A standard Draize test performed on rabbits identified 1-methoxydecane as a skin irritant.[1] This is a primary concern for laboratory personnel and dictates the mandatory use of appropriate gloves and protective clothing. Repeated exposure to similar long-chain hydrocarbons can also lead to skin dryness or cracking due to a defatting action.[6][7]

-

Acute Oral Toxicity : In studies on rats, the oral LD50 (Lethal Dose, 50 percent kill) was found to be greater than 5 grams per kilogram (>5 g/kg). This value suggests low toxicity if ingested accidentally in small quantities.[1]

-

Aspiration Hazard : While not specifically classified for 1-methoxydecane, similar long-chain hydrocarbons like decane present a significant aspiration hazard.[7][8][9] If swallowed, the substance can enter the lungs and cause severe damage. Therefore, inducing vomiting after ingestion is strictly contraindicated.[6][10]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are the primary defenses against chemical exposure. The following recommendations are based on the known hazards of 1-methoxydecane and structurally similar compounds.

-

Engineering Controls : Always handle 1-methoxydecane in a well-ventilated area. A laboratory fume hood is recommended for procedures that may generate aerosols or vapors.[8][9] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]

-

Eye Protection : Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8]

-

Skin and Body Protection :

-

Gloves : Given the skin irritation potential, wear solvent-resistant gloves (e.g., Nitrile, Neoprene) at all times.[11] Always inspect gloves for integrity before use.

-

Lab Coat : A standard lab coat should be worn to protect against splashes. For larger quantities, a chemically resistant apron is advisable.

-

-

Respiratory Protection : Under normal conditions with adequate ventilation, respiratory protection is not required. If ventilation is inadequate or if aerosols are generated, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used.[8]

Section 4: Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential for maintaining a safe laboratory environment.

Handling

-

Avoid contact with eyes, skin, and clothing.[8]

-

Although 1-methoxydecane has a relatively high flash point (72.9°C), it is prudent to keep it away from heat, sparks, and open flames, a standard practice for all organic solvents.[7][9][10]

-

Use non-sparking tools and explosion-proof equipment when handling large quantities, a best practice derived from handling flammable liquids like decane.[7][10][12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Keep away from incompatible substances such as strong oxidizing agents.[8][13][14]

-

The storage area should be segregated and approved for chemical storage.[15]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First-Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[6][16]

-

Skin Contact : Remove any contaminated clothing. Wash the affected skin with soap and water for at least 15 minutes. If irritation develops or persists, seek medical attention.[6][16]

-

Inhalation : Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6][12][16]

-

Ingestion : DO NOT INDUCE VOMITING due to the aspiration hazard.[6][10] If the person is conscious, give large quantities of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8][14] Do not use a solid stream of water, as it may spread the fire.[6]

-

Specific Hazards : When heated to decomposition, it may emit acrid smoke and irritating fumes.[1] Vapors of similar compounds can be heavier than air and travel to an ignition source.[11][13]

-

Protective Equipment : Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][13]

Accidental Release Measures

-

Personal Precautions : Evacuate unnecessary personnel. Remove all sources of ignition.[6][8] Ensure adequate ventilation. Wear the appropriate PPE as described in Section 3.

-

Containment and Cleanup : For small spills, absorb with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6][8] Place the absorbed material into a suitable, sealed container for chemical waste disposal. Do not use combustible materials like sawdust.[6][8]

-

Environmental Precautions : Prevent the substance from entering drains or waterways.[9][12][13]

Section 6: Experimental Workflow: Preparing a 100 mM Stock Solution

This protocol integrates the safety and handling guidelines into a common laboratory task. The causality for each step is explained to reinforce best practices.

Objective: To safely prepare 100 mL of a 100 mM stock solution of 1-methoxydecane in ethanol.

Workflow Diagram

Caption: Logical workflow for safe chemical handling.

Methodology:

-

Preparation and PPE :

-

Step 1.1 : Don appropriate PPE: chemical splash goggles, a nitrile-gloved pair, and a lab coat.

-

Causality: Protects eyes from splashes and skin from the known irritation potential of 1-methoxydecane.[1]

-

-

Step 1.2 : Verify that the fume hood is operational and the sash is at the recommended height.

-

Causality: Ensures any vapors are effectively removed, minimizing inhalation risk.[8]

-

-

Step 1.3 : Assemble all necessary equipment inside the fume hood: a 100 mL volumetric flask, the 1-methoxydecane container, anhydrous ethanol, and appropriate pipettes.

-

Causality: Confining all materials to the ventilated space reduces the chance of exposure in the general lab area.

-

-

-

Dispensing and Solution Preparation :

-

Step 2.1 : Calculate the required mass of 1-methoxydecane (MW = 172.31 g/mol ). For 100 mL of 100 mM solution, this is 1.723 g. Given its density (0.795 g/mL), this corresponds to approximately 2.17 mL.

-

Step 2.2 : Tare a clean beaker on a balance inside the fume hood. Carefully pipette 2.17 mL of 1-methoxydecane into the beaker and record the exact mass.

-

Causality: Performing the transfer in the fume hood contains any potential drips or vapors.

-

-

Step 2.3 : Add a small amount of ethanol to the beaker to dissolve the 1-methoxydecane. Transfer this solution to the 100 mL volumetric flask.

-

Step 2.4 : Rinse the beaker with additional ethanol and add the rinsing to the volumetric flask to ensure a complete transfer.

-

Step 2.5 : Carefully add ethanol to the volumetric flask until the meniscus reaches the calibration mark.

-

Step 2.6 : Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Causality: Proper capping prevents spills and vapor release during mixing.

-

-

-

Labeling and Storage :

-

Step 3.1 : Clearly label the volumetric flask with the chemical name ("1-Methoxydecane"), concentration (100 mM in EtOH), date of preparation, and your initials.

-

Causality: Prevents accidental misuse and ensures traceability.

-

-

Step 3.2 : Store the solution in a properly designated, cool, and well-ventilated area.[8][10]

-

-

Cleanup :

-

Step 4.1 : Dispose of any contaminated disposable items (e.g., pipette tips) in the designated chemical waste container.

-

Step 4.2 : Wipe down the work surface in the fume hood.

-

Step 4.3 : Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[6]

-

Causality: Final step to remove any potential residual contamination.

-

-

References

- 1-METHOXYDECANE | CAS#:7289-52-3 | Chemsrc. (n.d.).

- Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem. (n.d.). National Institutes of Health.

- 1-Methoxy-1-(1-methoxydecoxy)decane | C22H46O3 | CID 153791567 - PubChem. (n.d.). National Institutes of Health.

- Material Safety Data Sheet - Decane, 99+%. (n.d.). Cole-Parmer.

- Hazard Substance Fact Sheet: Decane. (2001, July). New Jersey Department of Health and Senior Services.

- 1-Methoxydecane - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Safety Data Sheet: Decane. (2023, August 1). Chemos GmbH & Co. KG.

- Decane, 1-methoxy- - Substance Details - SRS | US EPA. (n.d.). U.S. Environmental Protection Agency.

- Safety Data Sheet Section 4 FIRST AID MEASURES. (n.d.). Hisco.

- SAFETY DATA SHEET - Decane. (2021, December 24). Fisher Scientific.

- n-DECANE - Oxford Lab Fine Chem LLP. (n.d.).

- First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). The National Institute for Occupational Safety and Health.

- Safety Data Sheet: n-Decane - Carl ROTH. (2015, May 11).

- SAFETY DATA SHEET - Decane. (n.d.). Thermo Fisher Scientific.

Sources

- 1. 1-METHOXYDECANE | 7289-52-3 [chemicalbook.com]

- 2. Decane, 1-methoxy- | C11H24O | CID 23716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Methoxydecane [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. louisville.edu [louisville.edu]

- 7. louisville.edu [louisville.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemos.de [chemos.de]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. fishersci.ca [fishersci.ca]

- 13. fishersci.com [fishersci.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

"Decane, 1-methoxy-" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 1-Methoxydodecane in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxydodecane (also known as methyl dodecyl ether) is an ether characterized by a significant nonpolar dodecyl chain and a weakly polar ether linkage. This structure dictates its solubility profile, rendering it a highly lipophilic compound. This guide provides a comprehensive analysis of the solubility of 1-methoxydodecane in various organic solvents, grounded in the fundamental principles of intermolecular forces. We will explore its behavior in nonpolar, polar aprotic, and polar protic solvents, provide a detailed experimental protocol for solubility determination, and discuss its potential applications in research and pharmaceutical development, where solvent-solute interactions are paramount.

Introduction to 1-Methoxydodecane: A Molecule of Duality

1-Methoxydodecane is an organic compound with the chemical formula C₁₃H₂₈O.[1][2] It belongs to the ether class of molecules, which are structurally characterized by an oxygen atom connected to two alkyl or aryl groups.

Key Chemical and Physical Properties:

-

Molecular Formula: C₁₃H₂₈O

-

Synonyms: Methyl dodecyl ether, 1-Dodecanol, methyl ether[1][2][3]

-

Structure: Consists of a twelve-carbon alkyl chain (dodecyl group) attached to a methoxy group (-OCH₃).

The defining feature of 1-methoxydodecane is its amphipathic nature, albeit heavily skewed towards non-polarity. The long dodecyl chain is a classic nonpolar, hydrophobic "tail," while the ether linkage introduces a slight polarity and the capacity to act as a hydrogen bond acceptor.[4] This structural duality is the key to understanding its solubility and its utility as a solvent and excipient in complex chemical systems, including pharmaceutical formulations.[5]

The Theoretical Framework: Intermolecular Forces at Play

The solubility of one substance in another is governed by the principle of "like dissolves like," which is a direct consequence of intermolecular forces (IMFs).[6] To predict the solubility of 1-methoxydodecane, we must first analyze its own IMFs and those of potential solvents.

Intermolecular Forces in 1-Methoxydodecane:

-

London Dispersion Forces (LDF): As the dominant force, LDFs are temporary attractive forces arising from the random movement of electrons creating temporary dipoles.[7][8] The long, flexible 12-carbon chain provides a large surface area, leading to significant LDFs. These forces are the primary reason for its nonpolar character.[9]

-

Dipole-Dipole Interactions: The C-O-C bond in the ether group is polar, creating a small permanent dipole moment in the molecule.[4] This allows for weak dipole-dipole attractions.[10]

-

Hydrogen Bonding: 1-Methoxydodecane can act as a hydrogen bond acceptor because of the lone pairs of electrons on the oxygen atom. However, it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor.[4][11]

This profile—strong LDFs, weak dipole-dipole forces, and hydrogen bond acceptance capability—predicts that 1-methoxydodecane will be most soluble in solvents with similar IMF characteristics.

Solubility Profile Across Solvent Classes

Based on the principles of intermolecular forces, we can predict the solubility of 1-methoxydodecane in three main classes of organic solvents. Ethers are generally miscible with most common organic solvents.[11] However, the long alkyl chain in 1-methoxydodecane makes it significantly more hydrophobic than short-chain ethers like diethyl ether.[4][12]

| Solvent Class | Representative Examples | Dominant Intermolecular Forces | Predicted Solubility of 1-Methoxydodecane | Rationale |

| Nonpolar | Hexane, Toluene, Dodecane, Carbon Tetrachloride | London Dispersion Forces | High / Miscible | The "like dissolves like" principle is in full effect. The strong LDFs of both the solute and solvent lead to favorable interactions.[13] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Chloroform | Dipole-Dipole, LDF | Good to High | While these solvents have dipoles, they also have significant nonpolar regions and LDFs that can interact with the dodecyl chain. The ether linkage can engage in dipole-dipole interactions. A similar, shorter compound, 1-methoxydecane, is noted to be slightly soluble in ethyl acetate and chloroform.[14] |

| Polar Protic | Methanol, Ethanol, Water | Hydrogen Bonding | Low to Very Low | The strong hydrogen-bonding network of these solvents (especially water) is difficult for the predominantly nonpolar 1-methoxydodecane molecule to disrupt. While it can accept a hydrogen bond, this single interaction is not enough to overcome the energy penalty of separating the solvent molecules. Longer-chain ethers are progressively less soluble in water and other protic solvents.[4][14] |

Experimental Protocol for Solubility Determination

To validate the predicted solubility profile, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the qualitative and quantitative solubility of 1-methoxydodecane.

Objective

To determine the solubility of 1-methoxydodecane in a selected panel of organic solvents at a controlled temperature (e.g., 25 °C).

Materials

-

1-Methoxydodecane (solute)

-

Solvent Panel: Hexane, Toluene, Ethyl Acetate, Acetone, Ethanol, Methanol

-

Apparatus: Analytical balance, 10 mL screw-cap vials or test tubes, vortex mixer, mechanical shaker with temperature control, calibrated micropipettes, gas chromatograph (GC) or similar analytical instrument.

Methodology: Isothermal Shake-Flask Method

This is a robust method for determining quantitative solubility.

-

Preparation: Add an excess amount of 1-methoxydodecane to a vial containing a precisely known volume (e.g., 5.0 mL) of a single solvent. An excess is confirmed by the presence of a visible undissolved phase.

-

Equilibration: Seal the vials tightly and place them in a mechanical shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to ensure that the solution reaches equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for another 24 hours to ensure complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw a known volume (e.g., 100 µL) from the clear, supernatant layer of each vial, taking extreme care not to disturb the undissolved solute.

-

Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of 1-methoxydodecane using a pre-calibrated analytical method, such as Gas Chromatography (GC), to determine the mass of solute per volume of solvent.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask method.

Applications in Research and Drug Development

The specific solubility profile of 1-methoxydodecane makes it a valuable tool for scientists and researchers in several fields.

-

Specialty Solvent in Organic Synthesis: Its high boiling point and chemical inertness, characteristic of ethers, combined with its ability to dissolve nonpolar reagents, make it a suitable medium for specific organic reactions.[11]

-

Component in Pharmaceutical Formulations: The development of drugs with poor water solubility is a major challenge in the pharmaceutical industry.[5] The highly lipophilic nature of 1-methoxydodecane makes it an excellent candidate as an oily phase component in lipid-based drug delivery systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).[5]

-

Analytical Reference Medium: In pharmaceutical testing, it can be used as a nonpolar medium for dissolution studies of highly lipophilic drugs, providing a more relevant environment than purely aqueous media.[5]

-

Tool in Separation Science: Its miscibility with nonpolar solvents and immiscibility with polar solvents like water make it useful in liquid-liquid extraction processes to isolate nonpolar compounds from aqueous mixtures.

Conclusion

1-Methoxydodecane is a predominantly nonpolar, lipophilic molecule whose solubility is dictated by its dominant London dispersion forces. It exhibits high solubility in nonpolar organic solvents and limited solubility in polar protic solvents. This well-defined solubility profile, coupled with the chemical stability of its ether linkage, positions 1-methoxydodecane as a valuable specialty solvent and a promising excipient for the formulation of poorly soluble drugs. A thorough understanding of its interactions with different solvent classes, as detailed in this guide, is essential for its effective application in both laboratory research and advanced drug development.

References

- Chemical Properties of Dodecane, 1-methoxy- (CAS 3482-63-1). Cheméo. [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. SynDaver. [Link]

- Dodecane, 1-methoxy-. NIST WebBook. [Link]

- 1-Methoxydecane. NIST WebBook. [Link]

- Dodecane, 1-methoxy-. NIST WebBook. [Link]

- Ethers: Structure, Properties, and Reactions. Solubility of Things. [Link]

- Physical Properties of Ether. Chemistry LibreTexts. [Link]

- Ethers. EBSCO. [Link]

- Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

- 12.1: Intermolecular Forces. Chemistry LibreTexts. [Link]

- 10.1 Intermolecular Forces. Chemistry 2e for Chem 120 (Chemistry for Engineering). [Link]

- 3.7: Intermolecular forces. Chemistry LibreTexts. [Link]

- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

- Dodecane, 1-methoxy-. PubChem - NIH. [Link]

- Dodecane's Application in Pharmaceutical Testing. LinkedIn. [Link]

- THE ROLE OF THE MEDICINAL CHEMIST IN DRUG DISCOVERY — THEN AND NOW.

- Physical Properties of Alkanes: Intermolecular forces. YouTube. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central - NIH. [Link]

- Dodecane. Solubility of Things. [Link]

- Dodecane. PubChem - NIH. [Link]

- Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). PubMed Central - NIH. [Link]

Sources

- 1. Dodecane, 1-methoxy- [webbook.nist.gov]

- 2. Dodecane, 1-methoxy- [webbook.nist.gov]

- 3. Dodecane, 1-methoxy- | C13H28O | CID 77032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dodecane's Application in Pharmaceutical Testing [eureka.patsnap.com]

- 6. 溶剂混溶性表 [sigmaaldrich.com]

- 7. 10.1 Intermolecular Forces – Chemistry 2e for Chem 120 (Chemistry for Engineering) [pressbooks.bccampus.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Ethers | Research Starters | EBSCO Research [ebsco.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. benchchem.com [benchchem.com]

Unveiling the Natural Provenance of 1-Methoxydecane: A Technical Guide for Scientific Discovery

Foreword: The Emergence of a Novel Natural Product

For millennia, the aromatic resins of Boswellia species, collectively known as frankincense, have been cherished for their roles in traditional medicine and cultural ceremonies.[1][2] The chemical diversity within this genus has been a fertile ground for natural product discovery.[1] Recently, a significant and unexpected discovery has brought a rare methoxyalkane, 1-methoxydecane, into the scientific spotlight.[1][3] This compound, once considered obscure, is now recognized as a key biomarker and a major constituent of the essential oil from a newly described frankincense species, Boswellia occulta.[1][3] This guide provides an in-depth technical exploration of the natural sources of 1-methoxydecane, with a focus on its primary botanical origin, and presents a comprehensive methodology for its extraction and analysis. This document is intended for researchers, scientists, and professionals in drug development who are interested in the exploration and utilization of novel natural products.

The Primary Natural Reservoir: Boswellia occulta

The discovery that 1-methoxydecane is a major natural product is a recent development, and current scientific literature points overwhelmingly to a single, unique botanical source.

A Unique Chemotype in the World of Frankincense

Until recently, the essential oils of commercially available frankincense were predominantly characterized by a rich diversity of terpenes.[1] However, the emergence of a new chemotype, distinguished by the presence of significant quantities of 1-methoxydecane, led to the identification of a new species: Boswellia occulta.[1] This species, native to Somaliland, produces a resin that is visually similar to that of other frankincense varieties like B. carterii and B. frereana.[1] However, the chemical composition of its essential oil is strikingly different, being dominated by methoxyalkanes.[1]

The presence of 1-methoxydecane in frankincense oil is now considered a definitive marker for the presence of Boswellia occulta resin.[1][3] This has significant implications for the quality control and authentication of frankincense products, as the adulteration of more common frankincense oils with B. occulta can be readily detected.[3]

Quantitative Analysis of 1-Methoxydecane in Boswellia occulta

The concentration of 1-methoxydecane in the essential oil of Boswellia occulta is remarkably high, making it the principal volatile constituent. This is in stark contrast to other Boswellia species, where this compound is absent.[3] The table below summarizes the typical composition of Boswellia occulta essential oil, highlighting the prominence of 1-methoxydecane.

| Component | Chemical Class | Concentration Range (%) | Significance |

| 1-Methoxydecane | Methoxyalkane | 26.6 – 60% | Primary constituent and key biomarker [1][3] |

| 1-Methoxyoctane | Methoxyalkane | 3.6 – 15% | Co-occurring biomarker[1][3] |

| Serratol | Diterpene alcohol | 2.7 – 31.8% | Common in some Boswellia species |

| Sabinene | Monoterpene | Minor | Common in many essential oils |

| Germacrene D | Sesquiterpene | Minor | Common in many essential oils |

| α-Pinene | Monoterpene | <5-10% | Elevated levels suggest adulteration[3] |

This data is compiled from multiple sources and represents the typical range of concentrations found in authentic Boswellia occulta essential oil.

Extraction and Isolation of 1-Methoxydecane from Boswellia occulta Resin: A Step-by-Step Protocol

The isolation of 1-methoxydecane from its natural matrix is a critical step for its further study and potential applications. The following protocol details a robust and validated method for the extraction and subsequent analysis of this compound from Boswellia occulta resin.

Principle of the Method

This protocol employs hydrodistillation, a classical and effective technique for the extraction of volatile compounds from plant materials.[4] The principle relies on the co-distillation of water and the volatile components of the resin. The resulting essential oil, rich in 1-methoxydecane, is then collected and can be further analyzed.

Materials and Equipment

-

Boswellia occulta resin

-

Distilled water

-

Anhydrous sodium sulfate

-

Clevenger-type apparatus

-

Heating mantle

-

Round-bottom flask (2 L)

-

Graduated cylinder

-

Separatory funnel

-

Glass vials for storage

-

Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow

The overall workflow for the extraction and analysis of 1-methoxydecane is depicted in the following diagram:

Sources

A Comprehensive Guide to the Spectral Analysis of 1-Methoxydecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxydecane (C11H24O), also known as decyl methyl ether, is a simple aliphatic ether with applications in various fields, including its use as a fragrance component and its potential as a biofuel additive.[1][2] A thorough understanding of its spectral characteristics is fundamental for its identification, quality control, and for researchers investigating its chemical and physical properties. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-methoxydecane, offering insights into the structural information that can be gleaned from each technique.

Molecular Structure and Spectroscopic Overview

The structure of 1-methoxydecane is characterized by a ten-carbon alkyl chain (decyl group) attached to a methoxy group (-OCH3). This seemingly simple structure gives rise to a distinct set of signals in various spectroscopic analyses, which can be used for its unambiguous identification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-methoxydecane, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Probing the Proton Environments

Theoretical Framework: In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. Protons in different chemical environments will resonate at different frequencies. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

Data Interpretation: The ¹H NMR spectrum of 1-methoxydecane is expected to show distinct signals corresponding to the protons of the methoxy group and the various methylene (-CH2-) groups of the decyl chain, as well as the terminal methyl (-CH3) group.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | ~3.3 | Singlet | 3H |

| -O-CH₂- | ~3.4 | Triplet | 2H |

| -CH₂- (adjacent to -O-CH₂-) | ~1.6 | Multiplet | 2H |

| -(CH₂)₇- | ~1.2-1.4 | Multiplet | 14H |

| -CH₃ (terminal) | ~0.9 | Triplet | 3H |

Causality Behind Experimental Choices: The choice of a standard deuterated solvent, such as chloroform-d (CDCl₃), is crucial for dissolving the sample and providing a lock signal for the spectrometer. Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Framework: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of the atoms it is bonded to.

Data Interpretation: The ¹³C NMR spectrum of 1-methoxydecane will display a unique signal for each chemically distinct carbon atom. Due to the symmetry of the long alkyl chain, some of the central methylene carbons may have very similar chemical shifts, potentially leading to overlapping signals.

| Assignment | Predicted Chemical Shift (ppm) |

| -OCH₃ | ~58 |

| -O-CH₂- | ~72 |

| -CH₂- (C2) | ~32 |

| -CH₂- (C3) | ~26 |

| -(CH₂)₆- | ~29-30 |

| -CH₂- (C9) | ~23 |

| -CH₃ (terminal, C10) | ~14 |

Expert Insight: The carbon attached to the electronegative oxygen atom of the ether linkage (-O-CH₂-) is significantly deshielded and appears furthest downfield. The methoxy carbon (-OCH₃) also experiences this deshielding effect. The remaining carbons of the alkyl chain appear in the typical aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of these groups.

Data Interpretation: The IR spectrum of 1-methoxydecane is characterized by the presence of C-H and C-O bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2950-2850 | C-H stretch | Alkyl (CH₃, CH₂) |

| 1470-1450 | C-H bend | Alkyl (CH₂) |

| 1380-1370 | C-H bend | Alkyl (CH₃) |

| 1115-1085 | C-O stretch | Ether |

Key Spectral Features: The most diagnostic peak in the IR spectrum of 1-methoxydecane is the strong C-O stretching vibration of the ether linkage, which is typically observed in the 1115-1085 cm⁻¹ region. The spectrum will also be dominated by strong C-H stretching and bending vibrations from the long alkyl chain.

III. Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, high-energy electrons bombard the molecule, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Data Interpretation: The mass spectrum of 1-methoxydecane will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.31 g/mol ).[3] The fragmentation pattern is dominated by cleavage of the C-O bond and fragmentation of the alkyl chain.

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for ethers is the cleavage of the C-C bond adjacent to the oxygen atom. This results in the formation of a stable oxonium ion. For 1-methoxydecane, this leads to a prominent peak at m/z 45 ([CH₃O=CH₂]⁺).

-

Loss of an Alkoxy Radical: Cleavage of the C-O bond can lead to the loss of a methoxy radical (·OCH₃), resulting in a peak at m/z 141 ([C₁₀H₂₁]⁺).

-

Alkyl Chain Fragmentation: The long decyl chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to the loss of -CH₂- groups). Common fragments would include those at m/z 57, 71, 85 , etc.

Tabulated Mass Spectral Data:

| m/z | Relative Intensity | Proposed Fragment |

| 172 | Low | [C₁₁H₂₄O]⁺ (Molecular Ion) |

| 141 | Moderate | [C₁₀H₂₁]⁺ |

| 85 | Moderate | [C₆H₁₃]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 45 | Very High (Base Peak) | [CH₃OCH₂]⁺ |

Visualizing Fragmentation:

Caption: Key fragmentation pathways of 1-methoxydecane in EI-MS.

IV. Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-methoxydecane in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans are typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like 1-methoxydecane, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty salt plates.

-

Sample Spectrum: Place the sample in the IR spectrometer and acquire the spectrum.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before analysis.

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of 1-methoxydecane. Each technique offers complementary information, allowing for a detailed understanding of its molecular structure. The data and interpretations presented in this guide serve as a valuable resource for researchers and professionals working with this compound, ensuring its accurate identification and facilitating further scientific investigation.

References

- National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

- PubChem. Decane, 1-methoxy-.

- Chemsrc. 1-METHOXYDECANE | CAS#:7289-52-3. [Link]

Sources

A Comprehensive Technical Guide to the Williamson Ether Synthesis of 1-Methoxydecane

This guide provides an in-depth exploration of the Williamson ether synthesis, focusing on the practical and theoretical considerations for the preparation of 1-methoxydecane. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of steps to explain the fundamental principles, strategic decisions, and validation techniques that underpin a successful synthesis.

Introduction: The Enduring Relevance of a Classic Reaction

Discovered in 1850 by Alexander William Williamson, the Williamson ether synthesis remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] Its enduring importance in organic chemistry stems from its straightforward and predictable nature, relying on the robust S(_N)2 reaction pathway.[3][4]

This whitepaper focuses on the application of this classic reaction to synthesize 1-methoxydecane (also known as decyl methyl ether), a fatty ether with applications as a fragrance component and a valuable intermediate in organic synthesis.[5][6] We will dissect the synthesis from first principles, providing the causal logic behind reagent selection, reaction conditions, and purification strategies to ensure a high-yield, high-purity outcome.

Core Principles: The S(_N)2 Mechanism in Action

The Williamson ether synthesis is the archetypal example of a bimolecular nucleophilic substitution (S(N)2) reaction.[4] The process involves two key components: a deprotonated alcohol (an alkoxide) acting as the nucleophile, and an organohalide (or sulfonate ester) serving as the electrophile.[7]

The mechanism for the synthesis of 1-methoxydecane from sodium methoxide and 1-bromodecane proceeds as follows:

-

Nucleophilic Attack: The strongly nucleophilic methoxide ion (CH(_3)O⁻) performs a "backside attack" on the electrophilic carbon atom of 1-bromodecane—the carbon directly bonded to the bromine atom.[4]

-

Concerted Transition State: This attack occurs in a single, concerted step.[8] A transient five-coordinate transition state is formed where the C-O bond is partially forming at the same time as the C-Br bond is partially breaking.

-

Product Formation & Inversion: The C-Br bond fully cleaves, with the bromide ion acting as the leaving group. The result is the formation of the C-O ether linkage and inversion of stereochemistry at the electrophilic carbon. While inversion is a hallmark of the S(N)2 mechanism, it is not observable in this specific synthesis as the starting 1-bromodecane is achiral.

Caption: S(_N)2 mechanism for 1-methoxydecane synthesis.

Strategic Reagent Selection: Maximizing Substitution, Minimizing Elimination

To synthesize an unsymmetrical ether like 1-methoxydecane, there are two theoretical retrosynthetic pathways. The choice between them is the single most critical decision for the success of the reaction.

-

Pathway A (Preferred): Sodium Methoxide (nucleophile) + 1-Bromodecane (electrophile)

-

Pathway B (Problematic): Sodium Decoxide (nucleophile) + Bromomethane (electrophile)

The foundational principle of the Williamson synthesis dictates that the alkyl halide must be unhindered to favor the S(N)2 pathway.[9] Therefore, Pathway A is the only viable route.

The alkoxide ion is not only a potent nucleophile but also a strong base. When the alkyl halide is sterically hindered (secondary or tertiary), the alkoxide will preferentially act as a base, abstracting a proton from a β-carbon and initiating an E2 elimination reaction to form an alkene.[10][11]

-

Primary Halides (e.g., 1-Bromodecane): The electrophilic carbon is easily accessible, allowing the S(_N)2 backside attack to proceed efficiently. Elimination is a minor side reaction.[8][12]

-

Secondary Halides: S(N)2 and E2 reactions compete, leading to a mixture of ether and alkene products, significantly reducing the yield of the desired ether.

-

Tertiary Halides: Steric hindrance around the electrophilic carbon is too great for backside attack. The E2 elimination pathway is overwhelmingly favored, and only the alkene product is formed.[13][10]

Caption: Competition between S(_N)2 and E2 pathways.

Validated Experimental Protocol for 1-Methoxydecane Synthesis

This protocol describes a robust laboratory-scale synthesis of 1-methoxydecane. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

4.1. Reagents and Materials

| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Notes |

|---|---|---|---|---|

| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 | Highly hygroscopic; handle under inert atmosphere. |

| 1-Bromodecane | C₁₀H₂₁Br | 221.18 | 112-29-8 | Corrosive and lachrymator. |